molecular formula C10H16N4 B1465671 N1-(pyrazin-2-yl)cyclohexane-1,2-diamine CAS No. 1184125-63-0

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine

Cat. No.: B1465671
CAS No.: 1184125-63-0
M. Wt: 192.26 g/mol
InChI Key: DXXMSZDNEOCVEE-UHFFFAOYSA-N
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Description

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine is a chemical compound with the molecular formula C10H16N4 It is a derivative of cyclohexane and pyrazine, featuring a cyclohexane ring substituted with a pyrazinyl group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyrazin-2-yl)cyclohexane-1,2-diamine typically involves the reaction of pyrazine derivatives with cyclohexane-1,2-diamine. One common method includes the use of a coupling reaction where pyrazine-2-carboxylic acid is first converted to its corresponding acid chloride, which then reacts with cyclohexane-1,2-diamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various amides or other functionalized compounds.

Scientific Research Applications

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(pyrazin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • trans-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine
  • N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride
  • trans-2-Methylamino-cyclohexanol hydrochloride

Uniqueness

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the pyrazinyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-N-pyrazin-2-ylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXMSZDNEOCVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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